Cas no 1159490-85-3 (2-{4-[1-(6-quinolinylmethyl)-1h-[1,2,3]triazolo[4,5-b]pyrazin-6-y L]-1h-pyrazol-1-yl}ethanol)

2-{4-[1-(6-quinolinylmethyl)-1h-[1,2,3]triazolo[4,5-b]pyrazin-6-y L]-1h-pyrazol-1-yl}ethanol structure
1159490-85-3 structure
Product Name:2-{4-[1-(6-quinolinylmethyl)-1h-[1,2,3]triazolo[4,5-b]pyrazin-6-y L]-1h-pyrazol-1-yl}ethanol
N.o CAS:1159490-85-3
MF:C19H16N8O
MW:372.383341789246
CID:1205213
PubChem ID:17754438
Update Time:2025-04-20

2-{4-[1-(6-quinolinylmethyl)-1h-[1,2,3]triazolo[4,5-b]pyrazin-6-y L]-1h-pyrazol-1-yl}ethanol Propriedades químicas e físicas

Nomes e Identificadores

    • 2-{4-[1-(6-Quinolinylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-y l]-1H-pyrazol-1-yl}ethanol
    • PF-04217903 phenolsulfonate
    • NCGC00263161-01
    • A858951
    • NSC763931
    • DB12848
    • AS-16216
    • Q27163274
    • PF-04217903
    • PF-04217903 (phenolsulfonate)
    • aka PF-04217903
    • CCG-264818
    • DA-56725
    • SMR004702763
    • BRD-K73319509-001-08-0
    • PF-04217903,PF-4217903
    • CHEBI:91425
    • HMS3244H11
    • 956905-27-4
    • 1159490-85-3
    • BCP01847
    • HMS3244G11
    • CS-0147
    • NSC-763931
    • NS00072533
    • PDMUGYOXRHVNMO-UHFFFAOYSA-N
    • 2-(4-(1-(isoquinolin-7-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol
    • 2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol 4-hydroxybenzenesulfonate
    • 2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol
    • 2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol
    • DTXSID401026097
    • HMS3295M07
    • CYJ9ATV1IJ
    • SCHEMBL93550
    • 1H-Pyrazole-1-ethanol, 4-(1-(6-quinolinylmethyl)-1H-1,2,3-triazolo(4,5-b)pyrazin-6-yl)
    • BDBM50396934
    • 1H-Pyrazole-1-ethanol, 4-[1-(6-quinolinylmethyl)-1H-1,2,3-triazolo[4,5-b]pyrazin-6-yl]-
    • s1094
    • 2-[4-(3-Quinolin-6-ylmethyl-3H-[1,2,3]triazolo[4,5-b]pyrazin-5-yl)-pyrazol-1-yl]-ethanol
    • Met tyrosine kinase inhibitor PF-04217903
    • 3zxz
    • NCGC00263161-03
    • 2-{4-[3-(quinolin-6-ylmethyl)-[1,2,3]triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl}ethanol
    • UNII-CYJ9ATV1IJ
    • 2-{4-[1-(QUINOLIN-6-YLMETHYL)-1H-[1,2,3]TRIAZOLO[4,5-B]PYRAZIN-6-YL]-1H-PYRAZOL-1-YL}ETHANOL
    • PF-4217903
    • EX-A478
    • SB19372
    • NCGC00263161-11
    • 2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethan-1-ol
    • NCGC00263161-15
    • PF 04217903
    • CHEMBL2001019
    • SW218126-2
    • Kinome_3829
    • NSC800845
    • HMS3244G12
    • 2-(4-(1-(Quinolin-6-ylmethyl)-1H-(1,2,3)triazolo(4,5-b)pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol
    • 2-(4-(3-(quinolin-6-ylmethyl)-3H-[1,2,3]triazolo[4,5-b]pyrazin-5-yl)-1H-pyrazol-1-yl)ethanol
    • 2-[4-[1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl]-1H-pyrazol-1-yl]ethanol
    • AMY23856
    • BRD-K73319509-001-01-5
    • J-505841
    • AC-35476
    • HY-12017
    • MLS006010959
    • HMS3654I19
    • NSC-800845
    • KRW
    • AKOS026750596
    • PF04217903
    • 956905-27-4 (free base)
    • MFCD12407410
    • 2-{4-[1-(6-quinolinylmethyl)-1h-[1,2,3]triazolo[4,5-b]pyrazin-6-y L]-1h-pyrazol-1-yl}ethanol
    • Inchi: 1S/C19H16N8O/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16/h1-5,8-10,12,28H,6-7,11H2
    • Chave InChI: PDMUGYOXRHVNMO-UHFFFAOYSA-N
    • SMILES: OCCN1C=C(C=N1)C1=CN=C2C(=N1)N(CC1C=CC3C(=CC=CN=3)C=1)N=N2

Propriedades Computadas

  • Massa Exacta: 372.14470716g/mol
  • Massa monoisotópica: 372.14470716g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 7
  • Contagem de Átomos Pesados: 28
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 524
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.7
  • Superfície polar topológica: 107Ų

2-{4-[1-(6-quinolinylmethyl)-1h-[1,2,3]triazolo[4,5-b]pyrazin-6-y L]-1h-pyrazol-1-yl}ethanol Literatura Relacionada

Fornecedores recomendados
Hebei Liye chemical Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hebei Liye chemical Co.,Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing Jubai Biopharm